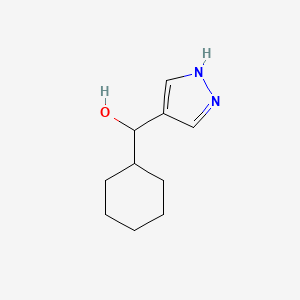

Cyclohexyl(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

cyclohexyl(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C10H16N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h6-8,10,13H,1-5H2,(H,11,12) |

InChI Key |

OEGAJMBXDLTOBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Formation of the pyrazole ring core.

- Introduction of the cyclohexyl substituent at the nitrogen (N-1) position.

- Installation of the hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring.

These steps are often conducted via cyclization reactions of appropriate precursors, followed by selective functional group transformations under controlled conditions.

Specific Synthetic Routes

Cyclization of Precursors to Form Pyrazole Core

- Pyrazole rings are typically synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- For Cyclohexyl(1H-pyrazol-4-yl)methanol, cyclization involves precursors bearing a cyclohexyl group and a suitable aldehyde or ester functional group that facilitates ring closure and hydroxymethyl introduction.

Reduction of Pyrazole Carboxylates to Methanol Derivatives

- A common approach to obtain the 4-hydroxymethyl substituent involves reducing methyl 1H-pyrazole-4-carboxylate derivatives with strong hydride reagents.

- Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0–20°C) over several hours is effective for this transformation, yielding the corresponding pyrazol-4-ylmethanol with good yields (~75.8%).

Preparation of Cyclohexyl-Substituted Pyrazolylmethanol

- The cyclohexyl group is introduced typically via alkylation or direct substitution on the pyrazole nitrogen.

- For example, starting from 1H-pyrazol-4-ylmethanol, N-alkylation with cyclohexyl halides or cyclohexylamine derivatives under basic conditions can afford the N-cyclohexyl substituted product.

- Reaction conditions such as temperature, solvent choice (e.g., ethanol, methanol, or THF), and catalysts (e.g., bases like potassium carbonate or sodium hydride) are optimized to maximize yield and purity.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The molecular formula for Cyclohexyl(1H-pyrazol-4-yl)methanol is typically $$ C{10}H{16}N2O $$ or $$ C{11}H{18}N2O $$ depending on methyl substitutions, with molecular weights around 194–196 g/mol.

- The compound is generally isolated as a colorless solid or liquid with moderate volatility.

- Stability is maintained under standard laboratory conditions; however, it is sensitive to strong acids, bases, and elevated temperatures, which can induce decomposition or side reactions.

- Spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry confirm structural integrity and purity after synthesis.

- Reaction yields and purity can be improved by controlling stoichiometry, reaction atmosphere (inert gases like N₂ or Ar), and purification techniques.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include cyclohexyl(1H-pyrazol-4-yl)aldehyde, cyclohexyl(1H-pyrazol-4-yl)carboxylic acid, and various substituted derivatives of Cyclohexyl(1H-pyrazol-4-yl)methanol .

Scientific Research Applications

Cyclohexyl(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Key Comparisons:

Analysis:

- The cyclohexyl group in the target compound significantly increases lipophilicity (logP ~3.5–4.0) compared to methyl or trifluoromethyl substituents, favoring interactions with hydrophobic biological targets .

- Electron-withdrawing groups (e.g., CF3, nitro in derivatives) enhance pesticidal activity by stabilizing charge-transfer interactions with enzymes like succinate dehydrogenase (SDH) .

- Oxadiazole-thioether moieties () introduce rigidity and hydrogen-bonding capacity, critical for fungicidal action but may reduce metabolic stability .

Antimicrobial and Pesticidal Activity

- Nitro-phenyl pyrazole derivatives () exhibit strong antimicrobial activity against E. coli and C. albicans due to nitro group-mediated oxidative stress .

- 1,3,4-Oxadiazole thioethers () show >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL, attributed to SDH enzyme disruption via carbonyl interactions .

- Cyclohexyl(1H-pyrazol-4-yl)methanol: The lack of electron-withdrawing groups or heterocyclic appendages suggests reduced pesticidal activity compared to and compounds. However, its lipophilicity may favor CNS or anti-inflammatory applications.

Metabolic and Therapeutic Potential

- Bicyclic pyrazole-thiophene derivatives () inhibit 11β-HSD1 for metabolic disorder treatment, leveraging aromatic stacking interactions .

Biological Activity

Cyclohexyl(1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

Cyclohexyl(1H-pyrazol-4-yl)methanol features a pyrazole ring, which is known for its diverse pharmacological applications. The presence of the cyclohexyl group and hydroxymethyl functionality enhances its solubility and potential interactions with biological targets. The molecular formula is CHNO, indicating a complex structure that may contribute to its varied biological effects.

The biological activity of cyclohexyl(1H-pyrazol-4-yl)methanol is primarily mediated through its interactions with specific enzymes and receptors. Pyrazole derivatives are known to modulate various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation by synthesizing prostaglandins. This inhibition suggests potential anti-inflammatory properties.

- Cell Signaling Pathways : It activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis. This pathway is crucial for cellular responses to growth factors and stress.

Antimicrobial Activity

Research indicates that cyclohexyl(1H-pyrazol-4-yl)methanol may exhibit significant antimicrobial activity. Preliminary studies suggest it could be effective against various pathogens, although specific data on minimum inhibitory concentrations (MICs) are still limited.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In laboratory settings, it has demonstrated beneficial effects at low doses, suggesting its utility in treating inflammatory conditions.

Anticancer Potential

Although direct studies on the anticancer effects of cyclohexyl(1H-pyrazol-4-yl)methanol are sparse, related pyrazole compounds have shown promise in cancer therapy. For instance, some pyrazole derivatives act as potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.